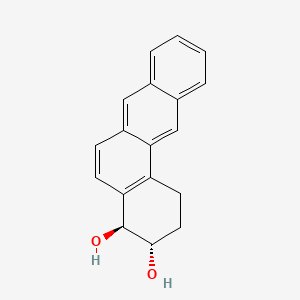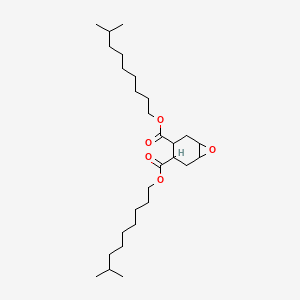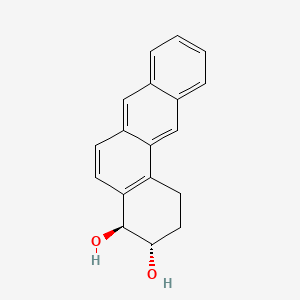
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is known for its complex structure and significant biological activity, particularly in the context of carcinogenicity. It is a metabolite of benz(a)anthracene, a well-known environmental pollutant and carcinogen.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- typically involves the dihydroxylation of benz(a)anthracene. This can be achieved through several methods, including:
Osmium Tetroxide (OsO4) Catalyzed Dihydroxylation: This method involves the use of OsO4 as a catalyst in the presence of a co-oxidant such as N-methylmorpholine N-oxide (NMO) to introduce hydroxyl groups at the 3,4-positions of benz(a)anthracene.
Sharpless Asymmetric Dihydroxylation: This method employs a chiral ligand to achieve enantioselective dihydroxylation, producing the trans-diol with high stereoselectivity.
Industrial Production Methods
Industrial production of this compound is less common due to its specific applications in research rather than large-scale industrial use. the methods mentioned above can be scaled up with appropriate modifications to reaction conditions and purification processes.
化学反应分析
Types of Reactions
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be further oxidized to form epoxides, which are highly reactive intermediates.
Reduction: Reduction reactions can convert the diol to its corresponding hydrocarbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide (H2O2).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as tosyl chloride (TsCl) can be used to convert hydroxyl groups to tosylates, which can then undergo nucleophilic substitution.
Major Products
Epoxides: Formed through oxidation reactions.
Hydrocarbons: Resulting from reduction reactions.
Substituted Derivatives: Produced through nucleophilic substitution reactions.
科学研究应用
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- has several applications in scientific research:
Carcinogenicity Studies: It is used to study the mechanisms of carcinogenesis, particularly in the context of PAH metabolism and DNA adduct formation.
Environmental Monitoring: As a metabolite of benz(a)anthracene, it serves as a biomarker for environmental pollution and exposure to PAHs.
Pharmacological Research: The compound is used to investigate the metabolic pathways and detoxification processes in biological systems.
作用机制
The biological activity of Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is primarily due to its ability to form DNA adducts. The compound undergoes metabolic activation to form reactive intermediates, such as diol epoxides, which can covalently bind to DNA. This binding can result in mutations and initiate carcinogenesis . The molecular targets include DNA bases, and the pathways involved are those related to PAH metabolism, including cytochrome P450 enzymes .
相似化合物的比较
Similar Compounds
Benzo(a)pyrene-7,8-diol, 9,10-epoxide: Another PAH metabolite with similar carcinogenic properties.
Chrysene-1,2-diol, 3,4-epoxide: A structurally related compound with comparable biological activity.
Uniqueness
Benz(a)anthracene-3,4-diol, 1,2,3,4-tetrahydro-, trans- is unique due to its specific metabolic pathway and the formation of highly reactive diol epoxides. These intermediates have a higher propensity to form DNA adducts compared to other PAH metabolites, making it a potent carcinogen .
属性
CAS 编号 |
80433-84-7 |
|---|---|
分子式 |
C18H16O2 |
分子量 |
264.3 g/mol |
IUPAC 名称 |
(3S,4S)-1,2,3,4-tetrahydrobenzo[a]anthracene-3,4-diol |
InChI |
InChI=1S/C18H16O2/c19-17-8-7-14-15(18(17)20)6-5-13-9-11-3-1-2-4-12(11)10-16(13)14/h1-6,9-10,17-20H,7-8H2/t17-,18-/m0/s1 |
InChI 键 |
TWMOMMCFHGETNT-ROUUACIJSA-N |
手性 SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)[C@@H]([C@H]1O)O |
规范 SMILES |
C1CC2=C(C=CC3=CC4=CC=CC=C4C=C23)C(C1O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


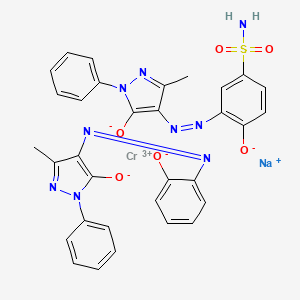
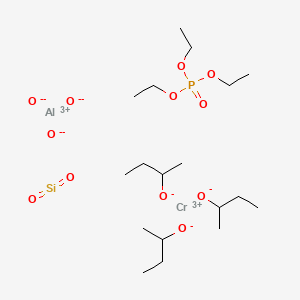
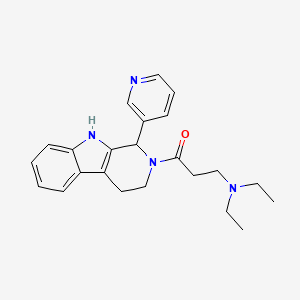

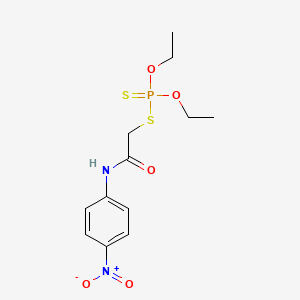
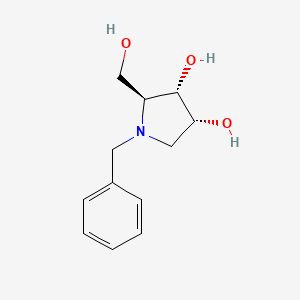
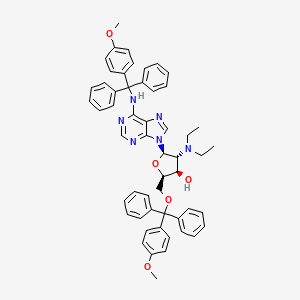
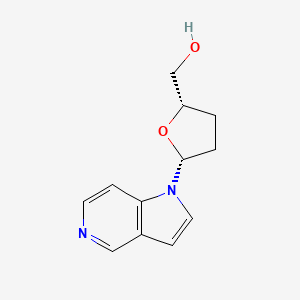
![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)

